molecular formula C9H16ClN3O B6273563 rac-(2R,3R)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 2307754-53-4

rac-(2R,3R)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No. B6273563
CAS RN: 2307754-53-4
M. Wt: 217.7
InChI Key:
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Description

Rac-(2R,3R)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride (also known as rac-MOP-HCl) is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It has been studied for its potential applications in scientific research, its biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Rac-MOP-HCl has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of peptides. It has also been used in the synthesis of drugs, as a ligand in metal-catalyzed cross-coupling reactions, and as a substrate in enzyme-catalyzed reactions. Additionally, it has been used as a tracer in chromatographic studies and as an inhibitor in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of rac-MOP-HCl is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as a ligand in metal-catalyzed cross-coupling reactions and as a substrate in enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-MOP-HCl are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to act as a ligand in metal-catalyzed cross-coupling reactions and as a substrate in enzyme-catalyzed reactions.

Advantages and Limitations for Lab Experiments

Rac-MOP-HCl has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is a relatively weak inhibitor of certain enzymes, such as cytochrome P450 enzymes, and it can be difficult to synthesize in large quantities.

Future Directions

There are a number of potential future directions for research involving rac-MOP-HCl. One potential future direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient synthesis methods for rac-MOP-HCl and to investigate its potential applications in drug development and other areas of scientific research. Additionally, further research could be conducted to investigate the potential advantages and limitations of rac-MOP-HCl for use in laboratory experiments.

Synthesis Methods

Rac-MOP-HCl is synthesized using a multi-step synthesis process. The first step involves the reaction of piperidine with 5-methyl-1,3,4-oxadiazol-2-yl chloride (MOP-Cl) in the presence of triethylamine and dimethylformamide. This reaction produces the desired rac-MOP-HCl product. The second step involves the hydrolysis of the product in aqueous hydrochloric acid, which yields the desired rac-MOP-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride involves the synthesis of the piperidine ring followed by the introduction of the oxadiazole ring. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "2-methyl-1,3-propanediol", "2,3-epoxypropanol", "5-methyl-1,3,4-oxadiazole-2-carboxylic acid", "thionyl chloride", "piperidine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-3-hydroxypiperidine", "a. React 2-methyl-1,3-propanediol with 2,3-epoxypropanol in the presence of a Lewis acid catalyst to form 2-methyl-3-hydroxytetrahydrofuran.", "b. React 2-methyl-3-hydroxytetrahydrofuran with piperidine in the presence of a strong acid catalyst to form 2-methyl-3-hydroxypiperidine.", "Step 2: Synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid", "a. React 2-methyl-3-hydroxypiperidine with thionyl chloride to form 2-methyl-3-chloropiperidine.", "b. React 2-methyl-3-chloropiperidine with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a base catalyst to form rac-(2R,3R)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine.", "Step 3: Formation of rac-(2R,3R)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride", "a. Dissolve rac-(2R,3R)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine in methanol.", "b. Add hydrochloric acid to the methanol solution to form rac-(2R,3R)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride.", "c. Isolate the product by filtration and wash with diethyl ether.", "d. Recrystallize the product from a mixture of ethyl acetate and water." ] }

CAS RN

2307754-53-4

Product Name

rac-(2R,3R)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Molecular Formula

C9H16ClN3O

Molecular Weight

217.7

Purity

90

Origin of Product

United States

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